Architecting Heterocycles: A Technical Guide to 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde
Architecting Heterocycles: A Technical Guide to 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde
Executive Summary
As an application scientist in early-stage drug discovery, selecting the right molecular building blocks is paramount to developing robust structure-activity relationships (SAR). Imidazole-based scaffolds are ubiquitous in FDA-approved therapeutics, acting as bioisosteres for amides and serving as critical hydrogen-bonding networks in kinase and G-protein-coupled receptor (GPCR) inhibitors. Among these, 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde stands out as a highly functionalized, privileged scaffold[1]. This whitepaper dissects its physicochemical properties, structural dynamics, and provides self-validating synthetic protocols for its integration into complex pharmaceutical pipelines.
Physicochemical Profiling and Structural Dynamics
Understanding the baseline metrics of a building block is the first step in predicting its behavior in complex synthetic matrices. Below is a consolidated physicochemical profile of the compound[2].
| Property | Value |
| Chemical Name | 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde |
| CAS Registry Number | 158585-82-1 |
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| MDL Number | MFCD09835052 |
| SMILES | O=CC1=C(C2=CC=CC=C2)N=CN1C |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Imidazole N, Carbonyl O) |
| Physical State | Solid (Cold-chain transportation recommended) |
Electronic Causality & Reactivity
The reactivity of this molecule is governed by a delicate push-pull electronic system:
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N1-Methyl Group: Acts as an electron-donating group via inductive effects. Crucially, it locks the tautomeric state of the imidazole ring, preventing ambiguous reactivity and unwanted polymerization during downstream coupling[3].
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C4-Phenyl Ring: Provides significant steric bulk and serves as a lipophilic anchor capable of π−π stacking within target protein binding pockets.
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C5-Carbaldehyde: The highly electrophilic formyl group is primed for nucleophilic attack. However, its reactivity is modulated by the steric shielding of the adjacent C4-phenyl and N1-methyl groups, meaning specific catalytic conditions are often required to drive condensation reactions to completion.
Synthetic Methodology: The Vilsmeier-Haack Approach
To generate this building block from a simpler precursor (1-methyl-4-phenyl-1H-imidazole), the Vilsmeier-Haack formylation is the industry standard.
Causality & Logic: The imidazole ring is an electron-rich heteroaromatic system. The Vilsmeier reagent (a chloromethyleniminium ion) is highly electrophilic. The N1-methyl group directs electrophilic aromatic substitution toward the C5 position by stabilizing the intermediate sigma complex.
Workflow of Vilsmeier-Haack formylation targeting the C5 position of the imidazole core.
Step-by-Step Protocol (Self-Validating System)
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Reagent Preparation: Charge a dry, argon-purged flask with anhydrous DMF (3.0 equiv). Cool to 0 °C using an ice bath.
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Vilsmeier Complex Formation: Add POCl3 (1.2 equiv) dropwise over 15 minutes. Causality: Slow addition controls the highly exothermic formation of the hygroscopic Vilsmeier reagent, preventing thermal decomposition.
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Substrate Addition: Dissolve 1-methyl-4-phenyl-1H-imidazole (1.0 equiv) in anhydrous DMF and add dropwise to the complex at 0 °C.
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Reaction Execution: Heat the mixture to 80 °C for 4 hours. Validation Check: Monitor via LC-MS; the intermediate iminium species (m/z = 186 + 18 - 16 = 188 for the imine, depending on ionization) will be visible before hydrolysis.
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Hydrolysis (Critical Step): Cool the reaction to room temperature and pour over crushed ice. Slowly adjust the pH to 8.0 using saturated aqueous NaHCO3. Causality: Basic hydrolysis is critical to convert the stable iminium intermediate into the final aldehyde while preventing protonation of the imidazole nitrogen, which would trap the product in the aqueous layer.
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Isolation: Extract with ethyl acetate (3x). Wash organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Downstream Reactivity and Pharmaceutical Applications
Imidazole-5-carbaldehydes are highly versatile, serving as precursors for C17,20-lyase inhibitors, antimalarial drugs, and kinase modulators[3]. The aldehyde handle allows for rapid diversification.
Downstream synthetic pathways leveraging the C5-carbaldehyde functional handle.
Protocol: Reductive Amination for Library Generation
Objective: Synthesis of 1-methyl-4-phenyl-5-(aminomethyl)-1H-imidazole derivatives. Causality & Logic: The C5-aldehyde is sterically hindered by the adjacent C4-phenyl and N1-methyl groups. Direct reductive amination with aggressive reducing agents (like NaBH4) often leads to premature reduction of the aldehyde to the corresponding alcohol. Using Sodium Triacetoxyborohydride (STAB) allows the imine/iminium formation to reach thermodynamic equilibrium before hydride transfer occurs.
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Imine Formation: Combine 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (1.0 equiv) and the target amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).
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Catalysis: Add glacial acetic acid (1.0 equiv). Causality: Acid catalysis accelerates imine formation and activates the iminium ion for hydride attack, overcoming the steric hindrance of the C4-phenyl group.
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Reduction: Add STAB (1.5 equiv) in portions at room temperature. Stir for 12 hours.
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Validation Check: Monitor by TLC (DCM/MeOH 9:1). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a more polar, ninhydrin-active amine spot validates completion.
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Workup: Quench with 1N NaOH to neutralize acetic acid and destroy excess STAB. Extract with DCM, dry, and concentrate.
Analytical Validation Protocols
To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required[4].
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HPLC Profiling: Utilize a reverse-phase C18 column with a gradient elution of Water/Acetonitrile (0.1% TFA). The highly conjugated system of the phenyl-imidazole-aldehyde provides strong, distinct UV absorbance at 254 nm.
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1H NMR (CDCl3) Signatures:
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Aldehyde Proton: Sharp singlet near ~9.8 ppm. Causality: The extreme downfield shift confirms successful formylation.
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Imidazole C2 Proton: Singlet near ~7.6 ppm. Causality: The retention of this proton confirms that electrophilic substitution occurred regioselectively at the C5 position rather than C2.
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Phenyl Protons: Multiplet around ~7.3 - 7.5 ppm.
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N-Methyl Protons: Singlet near ~3.7 ppm.
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By adhering to these mechanistic principles and self-validating protocols, researchers can reliably leverage 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde to construct high-fidelity pharmaceutical libraries.
References
- CookeChem. "1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde , ≥95% , 158585-82-1".
- BLD Pharm. "158585-82-1 | 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde".
- GuideChem. "1H-imidazole-5-carboxaldehyde 3034-50-2 wiki".
- CymitQuimica. "CAS 3034-50-2: 4(5)-imidazolecarboxaldehyde".
Sources
- 1. 158585-82-1|1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde , ≥95% , 158585-82-1 - CookeChem [cookechem.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. CAS 3034-50-2: 4(5)-imidazolecarboxaldehyde | CymitQuimica [cymitquimica.com]
